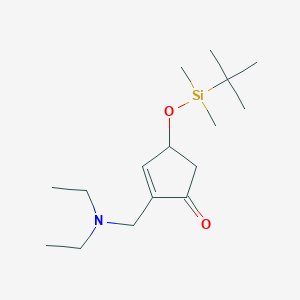
4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone, also known as TBSO-DEAC, is a chemical compound used in scientific research. This compound has gained attention due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Wirkmechanismus
The mechanism of action of 4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone is not fully understood, but it is believed to work by inhibiting enzymes involved in cell growth and inflammation. 4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone has been shown to inhibit the activity of histone deacetylases (HDACs) and has potential as an HDAC inhibitor. HDACs are enzymes involved in regulating gene expression and are often overexpressed in cancer cells.
Biochemische Und Physiologische Effekte
4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce cell cycle arrest, and induce apoptosis. 4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone has also been shown to have anti-inflammatory effects and has potential as a treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone is its potential as a drug candidate for cancer and inflammatory diseases. It has shown promising results in preclinical studies and has potential as a treatment option. However, one of the limitations of 4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone is its limited availability and high cost, which can make it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are several future directions related to 4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone. One of the directions is to further investigate its potential as a drug candidate for cancer and inflammatory diseases. This includes testing its efficacy in animal models and conducting clinical trials. Another direction is to investigate its mechanism of action and identify potential targets for drug development. Additionally, there is a need to develop more efficient and cost-effective methods for synthesizing 4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone to make it more accessible for research purposes.
Conclusion:
In conclusion, 4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone is a chemical compound with potential applications in various fields, including medicinal chemistry and drug discovery. It has shown promising results in inhibiting the growth of cancer cells and has potential as a treatment for cancer and inflammatory diseases. Further research is needed to fully understand its mechanism of action and identify potential targets for drug development.
Synthesemethoden
The synthesis of 4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone involves the reaction between 2-cyclopentenone and tert-butyldimethylsilyl chloride in the presence of a base. This reaction produces 4-((tert-Butyldimethylsilyl)oxy)-2-cyclopentenone, which is then reacted with diethylamine in the presence of a Lewis acid catalyst to produce 4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone.
Wissenschaftliche Forschungsanwendungen
4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone has been used in scientific research for various applications. One of the primary applications is in medicinal chemistry, where it has been tested for its potential as a drug candidate. 4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone has shown promising results in inhibiting the growth of cancer cells and has potential as a treatment for cancer. It has also been tested for its anti-inflammatory properties and has shown potential as a treatment for inflammatory diseases.
Eigenschaften
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-2-(diethylaminomethyl)cyclopent-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO2Si/c1-8-17(9-2)12-13-10-14(11-15(13)18)19-20(6,7)16(3,4)5/h10,14H,8-9,11-12H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPOKNWIWRACBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(CC1=O)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

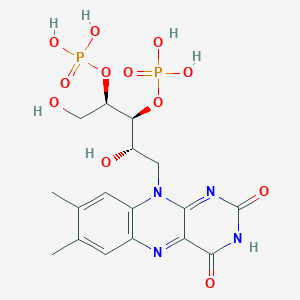
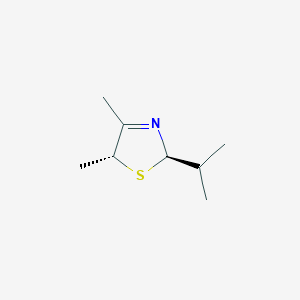
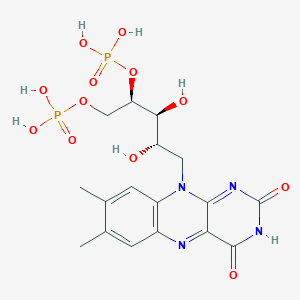

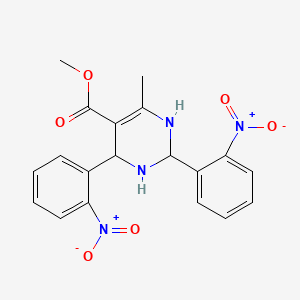
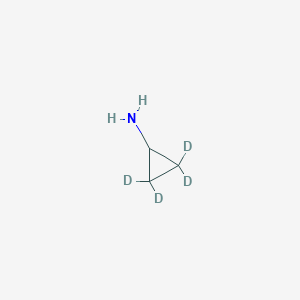
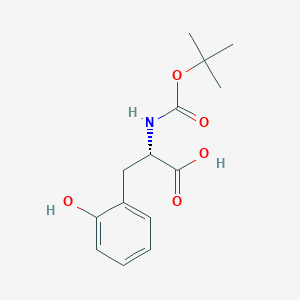
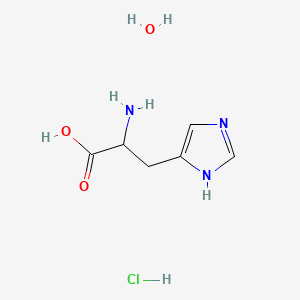
![[(6,6,8,8-Tetramethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane-2,2,4,4-tetrayl)tetra(ethane-2,1-diyl)]tetrakis(diphenylphosphane)](/img/structure/B1142247.png)